molecular formula C18H19N3O2S B2884841 3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034571-78-1

3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Cat. No. B2884841
CAS RN: 2034571-78-1
M. Wt: 341.43
InChI Key: LUCAEIUDFGQEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiomorpholine family and has a molecular weight of 383.47 g/mol.

Scientific Research Applications

Chemical Synthesis and Modification

3-Cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is involved in various chemical synthesis processes. It is used in Rh(III)-catalyzed C-H activation/cycloaddition processes, which allows for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process is significant due to its use of simple starting materials, mild conditions, high efficiency, and being external oxidant free. The products from this process can be converted into other biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Heterocyclic Synthesis

The compound is also relevant in the synthesis of heterocyclic compounds. It is used in the preparation and reactions of cyano-ynamines and the corresponding cyano-enamines, leading to various heterocyclic structures. These structures are significant in the field of organic chemistry due to their varied applications (Sasaki & Kojima, 1970).

Organic Photovoltaic Applications

In the realm of organic photovoltaics, derivatives of this compound have been used in the synthesis of organic dyes. These dyes, composed of the benzo[b]furan donor, thiophene-conjugated bridge, and cyano acrylic acid acceptor, show promise in dye-sensitized solar cells. The use of these dyes has led to notable solar-to-electric conversion efficiencies, highlighting the potential of these compounds in renewable energy technologies (Jung et al., 2007).

Medicinal Chemistry and Drug Development

The compound has seen applications in medicinal chemistry, particularly in the synthesis of molecules relevant to drug development. It's involved in the synthesis of compounds like HIV protease inhibitors, where it plays a role in creating high-affinity nonpeptidal ligands. These developments are critical in advancing treatments for diseases like HIV (Ghosh, Leshchenko, & Noetzel, 2004).

Green Chemistry and Environmental Considerations

The compound is also noteworthy in green chemistry applications. It's used in environmentally-friendly syntheses, such as the ene-reduction of related compounds using marine and terrestrial fungi. This approach is significant for its use of renewable resources and reducing the environmental impact of chemical syntheses (Jimenez et al., 2019).

properties

IUPAC Name

3-cyano-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c19-11-14-2-1-3-15(10-14)18(22)20-12-17(16-4-7-23-13-16)21-5-8-24-9-6-21/h1-4,7,10,13,17H,5-6,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCAEIUDFGQEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC(=C2)C#N)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.